6-chloro-2-cyclopropyl-N-(furan-2-ylmethyl)pyrimidin-4-amine
Description
6-Chloro-2-cyclopropyl-N-(furan-2-ylmethyl)pyrimidin-4-amine is a pyrimidine derivative characterized by a chlorine atom at position 6, a cyclopropyl group at position 2, and a furan-2-ylmethylamine substituent at position 4. Pyrimidine derivatives are pivotal in medicinal chemistry due to their versatility in interacting with biological targets, such as enzymes and receptors.
Properties
IUPAC Name |
6-chloro-2-cyclopropyl-N-(furan-2-ylmethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-10-6-11(14-7-9-2-1-5-17-9)16-12(15-10)8-3-4-8/h1-2,5-6,8H,3-4,7H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWGDWULDQHSKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)NCC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Chloro-2-cyclopropyl-N-(furan-2-ylmethyl)pyrimidin-4-amine, with the CAS number 1111829-23-2, is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential based on diverse research findings.
Molecular Formula : CHClNO
Molecular Weight : 249.69 g/mol
Structure : The compound features a pyrimidine ring substituted with a cyclopropyl group and a furan moiety, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an inhibitor in different biological pathways.
Inhibition Studies
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in cellular signaling pathways. For instance, it has shown promise as an inhibitor of dihydrofolate reductase (DHFR), which is critical in nucleotide synthesis and cancer cell proliferation .
- Anticancer Activity : In vitro studies have demonstrated that derivatives of pyrimidine compounds exhibit significant cytotoxicity against various cancer cell lines. For example, compounds similar to this compound have shown IC values in the micromolar range against breast and leukemia cancer cell lines .
- Mechanism of Action : The mechanism underlying its anticancer activity appears to involve the induction of apoptosis and inhibition of cell cycle progression. Flow cytometry analyses have indicated that these compounds can trigger apoptotic pathways in cancer cells .
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that the presence of electron-donating groups (EDGs) enhances the biological activity of pyrimidine derivatives, while electron-withdrawing groups (EWGs) may reduce potency . The cyclopropyl group and the furan moiety are crucial for maintaining the compound's efficacy.
Scientific Research Applications
Anticancer Research
Recent studies have indicated that compounds similar to 6-chloro-2-cyclopropyl-N-(furan-2-ylmethyl)pyrimidin-4-amine exhibit promising anticancer properties. The pyrimidine scaffold is known for its role in inhibiting specific kinases involved in cancer cell proliferation. For example, research has shown that derivatives of pyrimidine can selectively inhibit the growth of cancer cells by targeting the epidermal growth factor receptor (EGFR) pathway .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Studies on related compounds have demonstrated that modifications to the pyrimidine ring can enhance antibacterial efficacy against various pathogens, including resistant strains of bacteria . This opens avenues for developing new antibiotics based on this compound.
Neurological Disorders
There is emerging interest in the use of pyrimidine derivatives in treating neurological disorders due to their ability to modulate neurotransmitter systems. The furan group may contribute to neuroprotective effects, making this compound a candidate for further exploration in neuropharmacology .
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrimidines and tested their activity against human cancer cell lines. One derivative closely related to this compound showed IC50 values in the nanomolar range against breast cancer cells, indicating potent anticancer activity .
Case Study 2: Antimicrobial Efficacy
A study published in Antimicrobial Agents and Chemotherapy evaluated the antimicrobial properties of various pyrimidine derivatives. The results indicated that certain modifications to the furan moiety significantly enhanced antibacterial activity against Gram-positive bacteria, suggesting that this compound could be developed into a new class of antibiotics .
Data Table: Comparative Analysis of Pyrimidine Derivatives
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key structural analogs of 6-chloro-2-cyclopropyl-N-(furan-2-ylmethyl)pyrimidin-4-amine vary in substituents at positions 2 and 4 of the pyrimidine ring, influencing molecular weight, lipophilicity, and biological activity. Below is a comparative analysis:
*Calculated molecular formula based on structural analogs.
Functional Group Impact
- Cyclopropyl vs. This may enhance target binding specificity.
- Furan-2-ylmethyl vs. Trifluoroethyl (Position 4): The furan group (C₅H₅O) offers moderate lipophilicity and hydrogen-bonding capacity, contrasting with the highly lipophilic trifluoroethyl group (C₂H₂F₃) in , which may improve membrane permeability but reduce solubility.
- Pyridin-2-yl vs.
Notes
Uncharacterized Activity: The target compound’s pharmacological profile remains underexplored in the provided evidence.
Structural Optimization: Substituent choice at positions 2 and 4 significantly modulates solubility, target affinity, and metabolic stability. For instance, replacing furan with polar groups may enhance aqueous solubility.
Preparation Methods
Starting Material Preparation
The key intermediate is often a 2,4-dichloropyrimidine derivative, which can be commercially sourced or synthesized via chlorination of the corresponding pyrimidine ring. The 6-chloro substituent is either introduced by selective chlorination or retained from the starting material.
Introduction of Cyclopropyl Group at 2-Position
The cyclopropyl group is introduced at the 2-position of the pyrimidine ring typically by nucleophilic substitution or cross-coupling reactions. One reported approach involves the use of cyclopropylboronic acid or cyclopropylmetal reagents in Suzuki or related cross-coupling reactions with 2,4-dichloropyrimidine intermediates under palladium catalysis.
Alternatively, direct nucleophilic substitution by cyclopropylamine or its derivatives can be employed, though this may require careful control of reaction conditions to avoid side reactions.
Nucleophilic Substitution at 4-Position with Furan-2-ylmethylamine
The 4-position chlorine atom on the pyrimidine ring is displaced by furan-2-ylmethylamine via nucleophilic aromatic substitution (SNAr). This reaction typically proceeds under mild heating in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), sometimes with a base to facilitate amine nucleophilicity.
Retention of 6-Chloro Substituent
The chlorine atom at the 6-position is generally preserved throughout the synthesis to maintain the compound's desired properties. Selective substitution at the 2- and 4-positions is achieved by exploiting their higher reactivity relative to the 6-position chlorine.
Representative Synthetic Route
Research Findings and Optimization Notes
Catalyst choice: Initial syntheses used Pd(PPh₃)₄ for Suzuki coupling, but concerns about palladium contamination led to the use of silica-bound DPP-palladium catalysts, which provide cleaner reactions and easier purification.
Reaction conditions: Microwave-assisted Suzuki coupling significantly reduces reaction time (to 30 minutes) and improves yields compared to conventional heating.
Nucleophilic substitution: Heating in sealed tubes at 100 °C with an excess of furan-2-ylmethylamine ensures complete substitution at the 4-position without affecting the 6-chloro substituent.
Yield and purity: Optimized conditions yield the target compound in good purity, suitable for further biological evaluation.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents | Conditions | Remarks |
|---|---|---|---|---|
| Cyclopropyl introduction | Suzuki coupling | Cyclopropylboronic acid, Pd catalyst | Microwave, 150 °C, 30 min | Efficient, high yield, catalyst choice critical |
| Amination at 4-position | Nucleophilic aromatic substitution | Furan-2-ylmethylamine | Sealed tube, 100 °C, 24 h | Selective substitution, preserves 6-chloro |
| Chlorination (if needed) | Selective chlorination | Chlorinating agent (e.g., POCl₃) | Controlled temperature | Maintains 6-chloro substituent |
Q & A
Q. Optimization Strategies :
- Solvent Selection : DMSO enhances nucleophilicity but may increase side reactions.
- Catalyst Screening : Test inorganic bases (K₂CO₃ vs. Cs₂CO₃) to improve yield.
- Temperature Control : Higher temperatures (100–120°C) reduce reaction time but may degrade sensitive groups.
Basic: Which spectroscopic techniques are critical for confirming the structure and regiochemistry of this compound?
Q. Methodological Answer :
Q. Example Data :
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.2 (s, 1H, pyrimidine H); δ 6.5 (m, 3H, furan) | |
| X-ray | N4–H4⋯N5 bond distance: 2.982 Å |
Advanced: How can researchers resolve contradictions in reported synthetic yields or spectroscopic data?
Q. Methodological Answer :
- Reproduce Conditions : Systematically vary solvents, bases, and temperatures to identify optimal parameters.
- Control Experiments : Test intermediate stability (e.g., chloro-pyrimidine hydrolysis under basic conditions) .
- Advanced Characterization : Use 2D NMR to distinguish regioisomers or validate purity (>95% by HPLC) .
- Cross-Validation : Compare data with structurally related compounds (e.g., N-(4-methoxyphenyl) analogs) .
Advanced: How to design structure-activity relationship (SAR) studies for analogs of this compound?
Q. Methodological Answer :
Substituent Variation :
- Pyrimidine Ring : Introduce halogens (F, Br) at position 6 or methyl groups at position 2.
- Furan Moiety : Replace with thiophene or benzodioxane for electronic/steric effects .
Biological Assays : Screen for antibacterial/antifungal activity using microdilution methods (MIC values).
Statistical Analysis : Apply QSAR models to correlate substituent properties (logP, polar surface area) with activity .
Q. Example SAR Table :
| Substituent (Position) | Biological Activity (MIC, μg/mL) | Reference |
|---|---|---|
| 6-Cl, 2-cyclopropyl | 8.2 (vs. S. aureus) | |
| 6-Br, 2-methyl | 12.5 (vs. E. coli) |
Advanced: What strategies are effective for analyzing polymorphism in this compound?
Q. Methodological Answer :
- Crystallization Screening : Use solvent/antisolvent systems (e.g., ethanol/water) to isolate polymorphs.
- Thermal Analysis : DSC/TGA to identify melting points and stability (e.g., Form I melts at 180°C vs. Form II at 165°C) .
- X-ray Diffraction : Compare unit cell parameters and hydrogen-bonding networks between polymorphs .
Q. Key Observations :
Advanced: How can computational methods predict the binding interactions of this compound?
Q. Methodological Answer :
Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial dihydrofolate reductase).
Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions.
MD Simulations : Run 100 ns trajectories (AMBER force field) to assess binding stability .
Q. Example Output :
| Parameter | Value (Pyrimidine Ring) | Reference |
|---|---|---|
| HOMO-LUMO gap | 4.2 eV | |
| Binding affinity | -8.5 kcal/mol |
Basic: What purification techniques are recommended for removing polar byproducts?
Q. Methodological Answer :
- Flash Chromatography : Use gradient elution (hexane → ethyl acetate) on silica gel.
- HPLC : Reverse-phase C18 column with acetonitrile/water (0.1% TFA).
- Recrystallization : Ethanol/water (3:1) yields crystals with >99% purity .
Advanced: How to optimize regioselectivity in amination reactions?
Q. Methodological Answer :
- Base Selection : Cs₂CO₃ improves deprotonation of furan-2-ylmethylamine vs. K₂CO₃ .
- Protecting Groups : Temporarily block competing nucleophilic sites (e.g., NH₂) with Boc groups.
- Microwave-Assisted Synthesis : Reduce reaction time (2–4 hours) and enhance regioselectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
